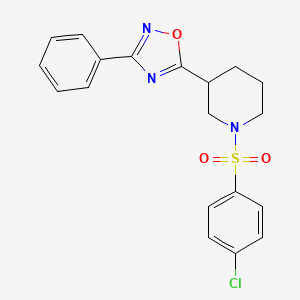![molecular formula C15H24N2O2S B2469456 3-(dimethylamino)-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide CAS No. 2320576-30-3](/img/structure/B2469456.png)
3-(dimethylamino)-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(dimethylamino)-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a methoxy group, and a methylsulfanyl group attached to a benzamide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of a benzoyl chloride derivative with a dimethylamine, followed by the introduction of the methoxy and methylsulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of this complex molecule.
Análisis De Reacciones Químicas
Types of Reactions
3-(dimethylamino)-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base like sodium hydride
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Derivatives with different functional groups replacing the methoxy group
Aplicaciones Científicas De Investigación
3-(dimethylamino)-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mecanismo De Acción
The mechanism by which 3-(dimethylamino)-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(dimethylamino)-N-[2-methoxy-4-(methylsulfanyl)ethyl]benzamide
- 3-(dimethylamino)-N-[2-methoxy-4-(methylsulfanyl)propyl]benzamide
Uniqueness
What sets 3-(dimethylamino)-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. For instance, the presence of both the methoxy and methylsulfanyl groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
3-(dimethylamino)-N-(2-methoxy-4-methylsulfanylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-17(2)13-7-5-6-12(10-13)15(18)16-11-14(19-3)8-9-20-4/h5-7,10,14H,8-9,11H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVUWUNQZPDTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC(CCSC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2469373.png)
![6-(4-Ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2469374.png)

![3,4,5-trimethoxy-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2469380.png)
![(E)-N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2469381.png)
![3-ethyl-9-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2469382.png)
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2469385.png)
![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2469387.png)


![8-(2-((2-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469390.png)

![1-(Adamantan-1-yloxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride](/img/structure/B2469395.png)
![2-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2469396.png)
